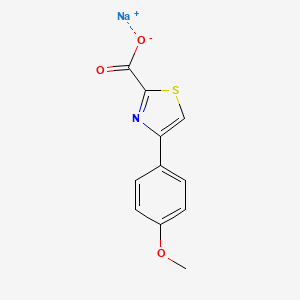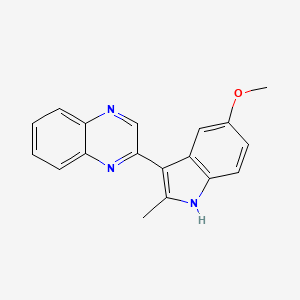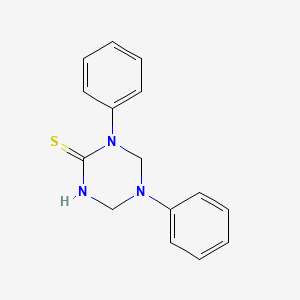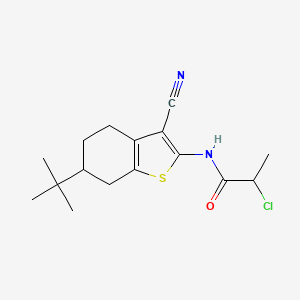![molecular formula C7H4ClN3O B1402928 3-氯-1H-吡唑并[3,4-b]吡啶-5-甲醛 CAS No. 1351613-88-1](/img/structure/B1402928.png)
3-氯-1H-吡唑并[3,4-b]吡啶-5-甲醛
描述
“3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde” is a chemical compound . It is a derivative of pyrazolo[3,4-b]pyridine, a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .
Synthesis Analysis
Pyrazolo[3,4-b]pyridine derivatives can be synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .
Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .
Chemical Reactions Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .
科学研究应用
以下是3-氯-1H-吡唑并[3,4-b]吡啶-5-甲醛在科学研究应用方面的全面分析,重点关注几个独特的应用:
药物发现
该化合物已被确定为药物发现的重要参与者,特别是在开发针对各种疾病的抑制剂方面。 例如,某些衍生物已显示出显著的抑制活性,这在开发新药方面至关重要 .
多环杂环的合成
该化合物用于合成多环杂环,由于其复杂而稳定的性质,这些结构在许多药物和材料中都很重要 .
催化
它已被用作化学反应中的催化剂,这是在研究和工业应用中加速化学反应而不被消耗的必要过程 .
互变异构体形式研究
对其互变异构体形式(1H-和2H-异构体)的研究,为理解药物和其他化合物的稳定性和反应性提供了宝贵的见解 .
材料安全数据表 (MSDS)
它还在材料安全数据表 (MSDS) 中被引用,用于在实验室和工业环境中处理、存储和安全措施 .
合成策略
研究人员已经系统化了基于该化合物合成衍生物的方法,考虑到它们的优点和缺点,这对开发有效的合成路线很重要 .
有关每个应用的更详细的信息,您可以参考提供的参考文献。
[Discovery of pyrazolo 3,4- - RSC Publishing [An efficient Synthesis and Photophysical Properties of 1H-pyrazolo-3,4 … [A new and straightforward route to synthesize novel pyrazolo3,4-b … 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications 3-Chloro-1H-pyrazolo 3,4-b pyridine AldrichCPR 117007-51-9 - MilliporeSigma Methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives …
作用机制
While the specific mechanism of action for “3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde” is not mentioned in the search results, pyrazolo[3,4-b]pyridine derivatives have been evaluated for their activities to inhibit TRKA . TRKA is associated with the proliferation and differentiation of cells, and its continuous activation and overexpression cause cancer .
未来方向
生化分析
Biochemical Properties
3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde plays a pivotal role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect signaling pathways that regulate cell growth, differentiation, and apoptosis .
The compound also interacts with proteins involved in DNA repair and replication, potentially altering their activity. These interactions are typically characterized by hydrogen bonding and hydrophobic interactions, which stabilize the binding of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde to its target biomolecules .
Cellular Effects
3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and survival. For instance, by inhibiting specific kinases, the compound can disrupt the Ras/Erk and PI3K/Akt pathways, leading to reduced cell proliferation and increased apoptosis .
Additionally, 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde can affect gene expression by modulating the activity of transcription factors and other regulatory proteins. This modulation can result in changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde involves its binding to specific biomolecules, leading to inhibition or activation of their function. The compound binds to the active sites of kinases, preventing the phosphorylation of their substrates. This binding is facilitated by hydrogen bonds and hydrophobic interactions, which stabilize the compound within the enzyme’s active site .
Furthermore, 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde can induce conformational changes in proteins, altering their activity and interactions with other biomolecules. These changes can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity .
Long-term exposure to 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde has been associated with sustained inhibition of kinase activity and alterations in gene expression, which can result in significant changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde in animal models are dose-dependent. At lower doses, the compound can effectively inhibit target kinases and modulate cellular processes without causing significant toxicity. At higher doses, 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde can induce toxic effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biological activity. Beyond this threshold, increasing the dose can enhance the compound’s effects but also raises the risk of adverse effects .
Metabolic Pathways
3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is involved in several metabolic pathways. It is metabolized primarily by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into various metabolites. These metabolites can retain biological activity or be further processed for excretion .
The compound’s interaction with metabolic enzymes can influence metabolic flux and the production of key metabolites. This interaction can affect overall cellular metabolism, including energy production, biosynthesis, and detoxification processes .
属性
IUPAC Name |
3-chloro-2H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-5-1-4(3-12)2-9-7(5)11-10-6/h1-3H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYVXXHBRGOOQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402849.png)
![2-Azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid hydrochloride](/img/structure/B1402850.png)
![5-Iodo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine](/img/structure/B1402851.png)


![4-Iodo-7-(2-methoxy-ethoxy)-benzo[d]isoxazol-3-ylamine](/img/structure/B1402857.png)
![2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide](/img/structure/B1402859.png)



![3-(3,5-Dichloro-4-hydroxy-phenyl)-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402864.png)
![2-[3-(2-Amino-ethyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid methyl ester](/img/structure/B1402867.png)
![3-(3,5-Dibromo-4-hydroxy-phenyl)-5-[2-(5-methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402868.png)
